3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
“3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and methoxyphenyl groups in the structure suggests potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one” typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 2-methyl-3-aminopyrazole under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenol derivatives.
Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound may be studied for its interactions with enzymes, receptors, and other biological macromolecules.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 3-(4-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
The unique combination of chlorophenyl and methoxyphenyl groups in “3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one” may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new compounds with improved properties.
Properties
Molecular Formula |
C20H16ClN3O2 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O2/c1-12-19(14-3-7-15(21)8-4-14)20-22-17(11-18(25)24(20)23-12)13-5-9-16(26-2)10-6-13/h3-11,23H,1-2H3 |
InChI Key |
KCETXRPSKJGZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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